molecular formula C17H17NO3 B4873909 3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid

3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid

Cat. No.: B4873909
M. Wt: 283.32 g/mol
InChI Key: YXRJAXQNYIZXAH-UHFFFAOYSA-N
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Description

3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzylamine moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Alkylation: The initial step involves the alkylation of 2-hydroxybenzylamine with prop-2-en-1-yl bromide to form 2-(prop-2-en-1-yloxy)benzylamine.

    Amidation: The resulting 2-(prop-2-en-1-yloxy)benzylamine is then reacted with 3-aminobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a probe in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound has a similar structure but includes a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.

    2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Another related compound with a trifunctional building block used in chemical probe synthesis.

Uniqueness

3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylamine moiety and a benzoic acid group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[(2-prop-2-enoxyphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-10-21-16-9-4-3-6-14(16)12-18-15-8-5-7-13(11-15)17(19)20/h2-9,11,18H,1,10,12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJAXQNYIZXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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